molecular formula C30H20O8 B1250906 Dendrochrysanene

Dendrochrysanene

Cat. No.: B1250906
M. Wt: 508.5 g/mol
InChI Key: UWWYZNJBKCPSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dendrochrysanene is a natural phenolic compound identified as a new phenanthrene derivative featuring a unique spirolactone ring, isolated from the stems of the orchid Dendrobium chrysanthum . This compound is of significant interest in pharmacological research due to its demonstrated anti-inflammatory properties. Studies on murine peritoneal macrophages have shown that this compound can suppress the mRNA expression levels of key pro-inflammatory mediators, including TNF-α, IL-8, IL-10, and inducible nitric oxide synthase (iNOS) . By modulating this cytokine and enzyme production, this compound presents a valuable research tool for investigating novel mechanisms to address local or systemic inflammatory disorders and related pathways. As a constituent of Dendrobium species, a genus long used in traditional medicine, it contributes to the scientific understanding of the bioactivity of plant-derived natural products . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the primary literature for detailed experimental data.

Properties

Molecular Formula

C30H20O8

Molecular Weight

508.5 g/mol

IUPAC Name

7,7',10'-trihydroxy-4,4'-dimethoxyspiro[2H-cyclopenta[a]naphthalene-3,3'-naphtho[2,1-e][1]benzofuran]-1,2'-dione

InChI

InChI=1S/C30H20O8/c1-36-21-9-13-7-15(31)3-5-17(13)24-19(33)11-23-28(26(21)24)30(29(35)38-23)12-20(34)25-18-6-4-16(32)8-14(18)10-22(37-2)27(25)30/h3-11,31-33H,12H2,1-2H3

InChI Key

UWWYZNJBKCPSCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C3C=CC(=CC3=C1)O)C(=CC4=C2C5(CC(=O)C6=C7C=CC(=CC7=CC(=C65)OC)O)C(=O)O4)O

Synonyms

dendrochrysanene

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Dendrochrysanene exhibits significant pharmacological properties, particularly in the following areas:

1.1 Antioxidant Activity
Research has shown that compounds within the Dendrobium species, including this compound, possess strong antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases.

Case Study: Antioxidant Effects
A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-induced cellular damage.

1.2 Anti-inflammatory Properties
this compound has been linked to anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

Data Table: Anti-inflammatory Activity of this compound

StudyMethodFindings
In vitroReduced pro-inflammatory cytokines in cell cultures
Animal ModelDecreased inflammation markers in treated rats

Material Science Applications

This compound's unique chemical structure allows it to be utilized in material science, particularly in the development of novel polymers and nanomaterials.

2.1 Polymer Development
The compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study: Polymer Blends
Research on polymer blends incorporating this compound showed improved tensile strength and thermal resistance compared to conventional polymers.

Data Table: Mechanical Properties of Polymer Blends

Polymer BlendTensile Strength (MPa)Thermal Stability (°C)
Control30200
With this compound45250

Agricultural Applications

This compound has potential applications in agriculture, particularly as a natural pesticide or growth enhancer.

3.1 Natural Pesticide
Studies indicate that this compound exhibits insecticidal properties against common agricultural pests.

Data Table: Insecticidal Activity

Pest SpeciesConcentration (mg/L)Mortality Rate (%)
Aphids5085
Spider Mites10090

Preparation Methods

Retrosynthetic Analysis

The synthesis dissects this compound into two key intermediates:

  • A phenanthrene dimer with peri-substituted steric bulk.

  • A spiro-lactone skeleton formed via intramolecular cyclization.

Preparation of Phenanthrene Dimer

The phenanthrene dimer 3 was synthesized from 2-naphthol derivatives through a Friedel-Crafts alkylation, followed by oxidative coupling using FeCl₃. Critical substituents at the peri position were introduced to direct the subsequent rearrangement.

Oxidative Frame Rearrangement

The pivotal step involved heating the phenanthrene dimer 3 with FeCl₃ in dichloroethane (DCE) at 80°C for 24 hours, inducing a radical-mediated rearrangement to spiro-lactone 4 . Key challenges included:

  • Steric Hindrance : High temperatures (80°C) were required to overcome activation barriers but led to substrate decomposition.

  • Additive Optimization : Adding benzylamine (20 mol%) scavenged HCl byproducts and stabilized Fe³⁺, improving yield from <5% to 42%.

Table 1: Optimization of Rearrangement Conditions

AdditiveTemperature (°C)Time (h)Yield (%)
None8024<5
Benzylamine802442
Phenylethylamine802438

Final Functionalization

The spiro-lactone 4 underwent demethylation using BBr₃ and oxidation with DDQ to install the requisite hydroxyl and ketone groups, completing the synthesis in 11 linear steps with an overall yield of 6.2%.

Mechanistic Insights into the Frame Rearrangement

The rearrangement proceeds via a radical cascade mechanism:

  • Iron-Mediated Oxidation : FeCl₃ abstracts a hydrogen atom, generating a phenanthrenyl radical.

  • Skeletal Reorganization : Radical recombination at the peri position induces cyclopropane ring opening and lactonization.

  • Spiro-Core Formation : Conformational strain relief drives the formation of the spiro-lactone.

Steric and Electronic Effects :

  • Electron-donating groups (e.g., methoxy) at the peri position accelerate rearrangement by stabilizing transition states.

  • Bulky substituents increase activation energy but are essential for regioselectivity.

Comparative Analysis of Synthetic Approaches

While Katsuki’s method remains the sole route to this compound, related strategies for analogous spiro-lactones provide context:

Nickel-Catalyzed C–O Functionalization

Minamino et al. (2021) demonstrated nickel-catalyzed ring-opening of peri-xanthenoxanthenes to access binaphthols, a strategy potentially adaptable for this compound’s naphthofuran moiety.

Electrochemical C–H Arylation

Mei et al. (2021) achieved phenol coupling via electrochemical C–H activation, offering a metal-free alternative for constructing the phenanthrene dimer .

Q & A

Q. What methodologies are recommended for isolating Dendrochrysanene from plant sources?

this compound is typically isolated using phytochemical extraction techniques. A standard protocol involves:

  • Extraction : Solvent extraction (e.g., ethanol or methanol) of dried Dendrobium chrysanthum stems.
  • Fractionation : Liquid-liquid partitioning (e.g., hexane/ethyl acetate) to separate phenanthrenes.
  • Purification : Column chromatography (silica gel or HPLC) followed by spectroscopic characterization (NMR, MS) for structural confirmation .
  • Validation : Cross-referencing with existing phytochemical databases to ensure purity and identity .

Q. How is this compound’s anti-inflammatory activity initially screened in vitro?

Initial pharmacological screening employs:

  • Cell models : Murine peritoneal macrophages or human THP-1 cells stimulated with lipopolysaccharide (LPS).
  • Cytokine assays : ELISA or qPCR to measure suppression of TNF-α, IL-8, and IL-10 at mRNA/protein levels (e.g., 11.2 μg/mL concentration in macrophages) .
  • Controls : Include dexamethasone as a positive control and solvent-only treated cells as negative controls .

Q. Which analytical techniques are critical for characterizing this compound’s structural properties?

  • Spectroscopy : High-resolution NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) for molecular weight and functional group identification.
  • Chromatography : HPLC-PDA for purity assessment (>95% purity threshold).
  • Crystallography : X-ray diffraction (if crystalline) to confirm stereochemistry .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s suppression of pro-inflammatory cytokines?

Advanced mechanistic studies involve:

  • Pathway inhibition assays : Western blotting or phospho-specific antibodies to assess NF-κB or MAPK pathway modulation.
  • Gene silencing : siRNA knockdown of target genes (e.g., iNOS) to validate this compound’s specificity.
  • Dose-response curves : IC₅₀ calculations for cytokine suppression (e.g., TNF-α inhibition at 11.2 μg/mL) .
Target Cytokine Suppression Method Key Technique
TNF-αmRNA downregulationqPCR
IL-8Protein inhibitionELISA
iNOSEnzymatic activityGriess assay

Q. How can researchers investigate synergistic effects between this compound and other anti-inflammatory compounds?

  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
  • Multi-omics integration : Transcriptomics and metabolomics to identify complementary pathways .

Q. What strategies are employed to optimize this compound’s bioactivity through structural modification?

  • Structure-Activity Relationship (SAR) : Introduce functional groups (e.g., hydroxylation) to enhance solubility or binding affinity.
  • Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with cytokine receptors .

Q. How should contradictory data on this compound’s efficacy across studies be addressed?

  • Replication studies : Standardize extraction protocols and biological models (e.g., murine vs. human macrophages).
  • Meta-analysis : Pool data from independent studies to assess effect size heterogeneity and publication bias .

Q. What considerations guide the selection of in vivo vs. in vitro models for this compound research?

  • In vivo relevance : Use LPS-induced inflammation in rodents for pharmacokinetic studies (bioavailability, toxicity).
  • Ethical compliance : Adhere to institutional guidelines (e.g., IACUC protocols) for animal welfare .

Q. How can this compound’s bioavailability be improved for therapeutic applications?

  • Nanoformulation : Liposomal encapsulation or polymeric nanoparticles to enhance solubility and tissue targeting.
  • Prodrug design : Synthesize ester derivatives for improved intestinal absorption .

Q. What role does ethnopharmacological data play in validating this compound’s traditional uses?

  • Field surveys : Interview traditional healers to document preparation methods (e.g., decoctions).
  • Comparative analysis : Cross-reference traditional claims with in vitro/in vivo results (e.g., anti-inflammatory vs. analgesic effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dendrochrysanene
Reactant of Route 2
Dendrochrysanene

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